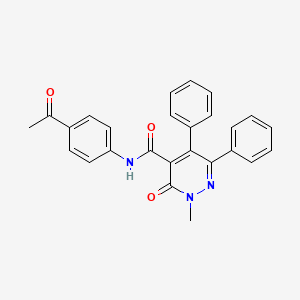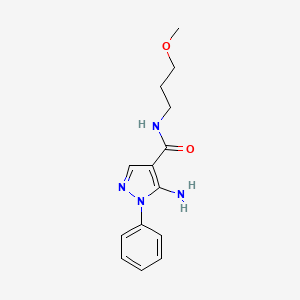![molecular formula C19H15ClN2OS B7812177 1-(4-CHLOROPHENYL)-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE](/img/structure/B7812177.png)
1-(4-CHLOROPHENYL)-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-CHLOROPHENYL)-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a chlorophenyl group, a methyl-phenylpyrimidinyl group, and a sulfanyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE can be achieved through a multi-step process:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group.
Formation of the Ketone: The final step involves the formation of the ketone group through an oxidation reaction, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and solvents are selected to optimize the reaction efficiency and minimize by-products.
化学反応の分析
Types of Reactions
1-(4-CHLOROPHENYL)-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives
科学的研究の応用
1-(4-CHLOROPHENYL)-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(4-CHLOROPHENYL)-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
- 1-(4-BROMOPHENYL)-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE
- 1-(4-FLUOROPHENYL)-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE
- 1-(4-METHOXYPHENYL)-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE
Uniqueness
1-(4-CHLOROPHENYL)-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties
特性
IUPAC Name |
1-(4-chlorophenyl)-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2OS/c1-13-21-17(14-5-3-2-4-6-14)11-19(22-13)24-12-18(23)15-7-9-16(20)10-8-15/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCVMHJPXMSKGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SCC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-FLUOROPHENYL)-2-({5,7,9-TRIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ETHAN-1-ONE](/img/structure/B7812094.png)
![ethyl 4-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzoate](/img/structure/B7812100.png)
![2-[(3-bromophenyl)methylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile](/img/structure/B7812105.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B7812115.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B7812122.png)
![2-[[6-(4-tert-butylphenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B7812130.png)
![2-[[6-(4-tert-butylphenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B7812138.png)

![4-Methyl-2-[(2-methyl-6-phenylpyrimidin-4-yl)amino]phenol;hydrochloride](/img/structure/B7812161.png)
![2-Hydroxy-5-[(2-methyl-6-phenylpyrimidin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7812168.png)
![N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-({5,9-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDE](/img/structure/B7812176.png)
![1-(4-BROMOPHENYL)-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE](/img/structure/B7812182.png)
![4-[4-Butoxy-3-(propan-2-yl)benzenesulfonamido]benzoic acid](/img/structure/B7812197.png)

